molecular formula C10H9FO2 B11724291 3-(3-fluorophenyl)but-2-enoic acid

3-(3-fluorophenyl)but-2-enoic acid

Cat. No.: B11724291
M. Wt: 180.17 g/mol
InChI Key: VMVNCTFGRCBYFD-UHFFFAOYSA-N
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Description

3-(3-fluorophenyl)but-2-enoic acid is an organic compound with the molecular formula C10H9FO2 and a molecular weight of 180.18 g/mol It is characterized by the presence of a fluorine atom attached to the phenyl ring and a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-fluorophenyl)but-2-enoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . This reaction typically involves the use of a boronic acid derivative and a halogenated aromatic compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and cost-effectiveness. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(3-fluorophenyl)but-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

3-(3-fluorophenyl)but-2-enoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-fluorophenyl)but-2-enoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the phenyl ring can influence the compound’s reactivity and binding affinity to biological targets. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-fluorophenyl)but-2-enoic acid
  • 3-(2-fluorophenyl)but-2-enoic acid
  • 3-(3-chlorophenyl)but-2-enoic acid

Uniqueness

3-(3-fluorophenyl)but-2-enoic acid is unique due to the specific position of the fluorine atom on the phenyl ring, which can significantly influence its chemical and biological properties. This positional isomerism can lead to differences in reactivity, stability, and interactions with biological targets compared to its analogs.

Properties

Molecular Formula

C10H9FO2

Molecular Weight

180.17 g/mol

IUPAC Name

3-(3-fluorophenyl)but-2-enoic acid

InChI

InChI=1S/C10H9FO2/c1-7(5-10(12)13)8-3-2-4-9(11)6-8/h2-6H,1H3,(H,12,13)

InChI Key

VMVNCTFGRCBYFD-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)O)C1=CC(=CC=C1)F

Origin of Product

United States

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